molecular formula C19H19NO4 B5218988 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate

Cat. No.: B5218988
M. Wt: 325.4 g/mol
InChI Key: FHEITJLOGGWVDB-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate is an organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of an ethylphenyl group, an oxoethyl group, and a phenylcarbonyl group attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with glycine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to a condensation reaction with phenyl isocyanate to yield the final product. The reaction conditions typically involve moderate temperatures and the use of organic solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenylcarbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate
  • 2-(4-ethylphenyl)-2-oxoethyl N-(benzylcarbonyl)glycinate
  • 2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)alaninate

Uniqueness

2-(4-ethylphenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate is unique due to the presence of both ethylphenyl and phenylcarbonyl groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-benzamidoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-14-8-10-15(11-9-14)17(21)13-24-18(22)12-20-19(23)16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEITJLOGGWVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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